molecular formula C15H19NO2 B14359116 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one CAS No. 90316-42-0

3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B14359116
CAS No.: 90316-42-0
M. Wt: 245.32 g/mol
InChI Key: FVHBMAWFMSWFIN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide. This reaction forms an intermediate β-hydroxyketone.

    Dehydration: The β-hydroxyketone undergoes dehydration to form the corresponding enone.

    Pyrrolidine Addition: The final step involves the addition of pyrrolidine to the enone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzophenone.

    Reduction: Products may include 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-1-(morpholin-1-yl)but-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

90316-42-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-pyrrolidin-1-ylbut-2-en-1-one

InChI

InChI=1S/C15H19NO2/c1-12(11-15(17)16-9-3-4-10-16)13-5-7-14(18-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

FVHBMAWFMSWFIN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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